Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate
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Overview
Description
Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a heterocyclic compound that features a triazole ring fused with an azepine ring. The presence of a trifluoromethyl group and a carboxylate ester makes this compound particularly interesting for various chemical and biological applications. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . This reaction proceeds under mild conditions and yields the desired triazoloazepine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical studies.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity profile make it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and azepine derivatives, such as:
Uniqueness
Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is unique due to its specific combination of a triazole ring fused with an azepine ring and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory activities. The incorporation of the trifluoromethyl group is particularly noted for enhancing biological activity.
Chemical Structure
The compound features a triazole ring fused with an azepine structure and a carboxylate ester. The presence of the trifluoromethyl group is crucial for its activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, a related study demonstrated that triazole derivatives exhibited potent anti-cancer activities against various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values indicating significant efficacy. The trifluoromethyl group has been shown to enhance these effects substantially.
Table 1: Anticancer Activity of Triazole Derivatives
The mechanism of action involves apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and molecular docking studies which suggest that the trifluoromethyl group plays a critical role in binding affinity to target proteins.
Antibacterial Activity
The antibacterial activity of related triazole compounds has also been investigated. Compounds derived from triazoles have shown promising results against various Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity of Triazole Derivatives
These compounds were compared against standard antibiotics and exhibited superior or comparable efficacy.
Anti-inflammatory Activity
In addition to anticancer and antibacterial properties, triazole derivatives have shown anti-inflammatory effects. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.
Case Studies
Case Study 1: Synthesis and Evaluation
A study synthesized several new triazolo-azepine derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using various assays including cytotoxicity tests on cancer cell lines and antimicrobial susceptibility tests against bacterial strains.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of this compound with target proteins involved in cancer proliferation pathways. Results indicated that the trifluoromethyl group significantly enhances binding affinity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H12F3N3O2 |
---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-6-carboxylate |
InChI |
InChI=1S/C10H12F3N3O2/c1-18-9(17)6-2-3-7-8(10(11,12)13)14-15-16(7)5-4-6/h6H,2-5H2,1H3 |
InChI Key |
AHIGPSYYNKGLHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(N=NN2CC1)C(F)(F)F |
Origin of Product |
United States |
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